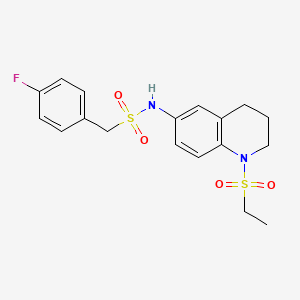

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing compound that combines quinoline and sulfonamide moieties

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFAJCGRHYKXBHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound can be synthesized through multi-step organic synthesis. Typically, a precursor quinoline derivative is first reacted with ethylsulfonyl chloride under basic conditions to yield the ethylsulfonyl tetrahydroquinoline intermediate.

Subsequently, this intermediate is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the 4-fluorophenylmethanesulfonamide group.

Industrial Production Methods:

While laboratory synthesis often involves batch processes, industrial production may use continuous flow reactors to enhance efficiency and scalability.

High-purity reagents and optimized reaction conditions ensure consistent quality and yield in the industrial setting.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The ethylsulfonyl group can undergo oxidation, forming sulfone derivatives.

Reduction: Reduction reactions can target the quinoline ring, potentially opening new pathways for modifications.

Substitution: Both aromatic and heteroaromatic substitution reactions can modify the compound's structure further.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalytic hydrogenation employing palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution typically uses reagents like bromine or nitrating mixtures under acidic conditions.

Major Products Formed:

Oxidation reactions often yield sulfone derivatives.

Reduction reactions can open or modify rings, leading to structurally diverse products.

Scientific Research Applications

Chemistry:

As an intermediate in organic synthesis, it serves as a versatile scaffold for developing new molecules with desired properties.

Biology:

Investigated for its potential use in bioactive compounds due to its quinoline core, which is known for antimalarial and antimicrobial properties.

Medicine:

Explored in the development of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Mechanism of Action

Molecular Targets and Pathways:

The compound may interact with various biological targets, including enzymes and receptors.

Specific pathways involving its sulfonamide and quinoline structures could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide: Slight structural variation with a methylsulfonyl group instead of ethylsulfonyl, potentially affecting its activity and properties.

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide: Similar backbone but with a chlorine substituent, which may influence its reactivity and interactions.

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-bromophenyl)methanesulfonamide: Another analogous compound with a bromine atom, impacting its electronic and steric properties.

This compound's unique combination of structures makes it an exciting candidate for further research and development across multiple fields.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential therapeutic applications. This compound features a tetrahydroquinoline core, which is known for its diverse biological activities, combined with ethylsulfonyl and methanesulfonamide moieties that enhance its reactivity.

Structural Characteristics

The molecular formula of this compound is C19H24N2O4S2. The presence of multiple functional groups contributes to its unique chemical properties. The tetrahydroquinoline structure is particularly significant as it has been associated with various biological activities, including enzyme inhibition and antimicrobial effects.

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | C19H24N2O4S2 | 408.54 g/mol | Ethylsulfonyl, Methanesulfonamide |

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity through enzyme inhibition, particularly against lysyl oxidase (LOX). LOX is an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix. Inhibition of LOX may have therapeutic implications for conditions such as fibrosis and cancer metastasis. Studies have shown that compounds with similar structures can effectively inhibit LOX activity, suggesting a promising avenue for further research on this compound's efficacy.

Antimicrobial Properties

In addition to enzyme inhibition, this compound has been explored for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains. The exact mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound is also being studied for potential anti-inflammatory effects. Inflammation plays a crucial role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest in drug development. Initial findings suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds in the tetrahydroquinoline class:

- Lysyl Oxidase Inhibition : A study reported that similar sulfonamide derivatives showed IC50 values indicating effective inhibition of LOX activity. This suggests that modifications to the tetrahydroquinoline structure can enhance enzyme inhibition potency .

- Antimicrobial Screening : In a comparative study of various sulfonamides, compounds with ethylsulfonyl groups demonstrated enhanced antimicrobial activity against Gram-positive bacteria compared to their methylsulfonyl counterparts .

- Inflammatory Response Modulation : Research on related compounds indicated that they could significantly reduce levels of TNF-alpha and IL-6 in macrophage cultures, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and what methodological considerations ensure purity?

- Answer : The synthesis involves three primary steps:

Tetrahydroquinoline Core Formation : Catalytic hydrogenation of a quinoline precursor (e.g., using Pd/C under H₂) to generate the 1,2,3,4-tetrahydroquinoline scaffold .

Ethylsulfonyl Introduction : Reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C to avoid side reactions .

Methanesulfonamide Coupling : Nucleophilic substitution with 1-(4-fluorophenyl)methanesulfonamide under reflux in DMF, monitored via TLC .

Critical Considerations : Use anhydrous solvents, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the tetrahydroquinoline ring and substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for sulfonamide NH) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₈H₂₁FN₂O₄S₂) with <2 ppm error .

- HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are recommended for evaluating its activity?

- Answer :

- Enzyme Inhibition Assays : Test against carbonic anhydrase or kinase targets (IC₅₀ determination via fluorometric/colorimetric methods) .

- Antimicrobial Screening : Broth microdilution (MIC values against Gram+/Gram– bacteria, fungal strains) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Answer :

- Solvent Screening : Compare DCM, THF, and DMF for sulfonamide coupling; DMF increases solubility but may require lower temps to reduce decomposition .

- Catalyst Optimization : Test organic bases (e.g., DBU vs. triethylamine) for sulfonyl group introduction; DBU may enhance reaction rate but complicate purification .

- Table 1 : Yield Optimization Under Varied Conditions

| Step | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | DCM | Et₃N | 0–5 | 72 |

| Sulfonylation | DMF | DBU | 25 | 85 |

| Coupling | DMF | None | 80 | 68 |

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Answer :

- SAR Strategy :

Ethylsulfonyl vs. Methylsulfonyl : Methyl analogs show reduced hydrophobicity, affecting membrane permeability (logP comparison via HPLC) .

Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to polar enzyme pockets (e.g., 10-fold higher IC₅₀ in kinase assays) .

- Table 2 : Bioactivity of Analogues

| Substituent (R) | Enzyme IC₅₀ (nM) | MIC (μg/mL) |

|---|---|---|

| 4-Fluorophenyl | 12 ± 2 | 8 ± 1 |

| 4-Chlorophenyl | 45 ± 5 | 32 ± 3 |

| Methylsulfonyl | 85 ± 10 | >64 |

Q. How to resolve contradictions in reported biological data across structurally similar compounds?

- Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity differences due to minor substituent changes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.